3,5-Dimethyloxolan-3-amine
Description
3,5-Dimethyloxolan-3-amine is a substituted oxolane (tetrahydrofuran derivative) featuring methyl groups at the 3- and 5-positions of the ring and an amine group at the 3-position. The compound’s amine group confers basicity, enabling salt formation (e.g., hydrochloride salts for improved stability and solubility). Such derivatives are typically employed in pharmaceutical synthesis, agrochemical intermediates, or as chiral building blocks in asymmetric catalysis .
Properties
Molecular Formula |
C6H13NO |
|---|---|
Molecular Weight |
115.17 g/mol |
IUPAC Name |
3,5-dimethyloxolan-3-amine |
InChI |
InChI=1S/C6H13NO/c1-5-3-6(2,7)4-8-5/h5H,3-4,7H2,1-2H3 |
InChI Key |
XGRQLPCNLVOSQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CO1)(C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Dimethyloxolan-3-amine can be synthesized through several methods. One common approach involves the reaction of 3,5-dimethyloxolane with ammonia under specific conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to facilitate the formation of the amine group.
Industrial Production Methods
In an industrial setting, the production of 3,5-Dimethyloxolan-3-amine may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of advanced catalysts and automated systems ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyloxolan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amine derivatives.
Scientific Research Applications
3,5-Dimethyloxolan-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Dimethyloxolan-3-amine involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. It may also interact with biological receptors or enzymes, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: 3,5-Dimethyloxolan-3-amine vs. 5,5-Dimethyloxolan-3-amine Hydrochloride
The positional isomer 5,5-dimethyloxolan-3-amine hydrochloride (CAS RN 2137573-49-8) provides a critical comparison point. Key differences include:
- Structure : The 5,5-isomer has methyl groups at both 5-positions, creating a symmetrical substitution pattern, whereas the 3,5-isomer introduces asymmetry. This impacts steric hindrance and reactivity.
- Physicochemical Properties: Molecular Weight: The hydrochloride salt of the 5,5-isomer has a molecular weight of 151.63 (C₆H₁₄ClNO), while the free base of the 3,5-isomer would theoretically weigh ~129.18 (C₆H₁₃NO). Solubility: The hydrochloride salt enhances water solubility compared to the free amine.
- Applications : The 5,5-isomer is listed as a research chemical, suggesting use in drug discovery or organic synthesis. The 3,5-isomer’s asymmetry may favor applications in chiral chemistry or catalysis .
Table 1: Structural and Molecular Comparison
| Compound | CAS RN | Molecular Formula | Molecular Weight | Key Structural Features |
|---|---|---|---|---|
| 3,5-Dimethyloxolan-3-amine | Not available | C₆H₁₃NO | ~129.18 | Asymmetric 3,5-methyl substitution |
| 5,5-Dimethyloxolan-3-amine HCl | 2137573-49-8 | C₆H₁₄ClNO | 151.63 | Symmetric 5,5-methyl substitution |
Deuterated Derivatives: Methylamine-d₅DCl and Related Compounds
Deuterated analogs like Methylamine-d₅DCl (CAS RN 14779-55-6) and Methyl-d₃-amine hydrochloride (CAS RN 7436-22-8) are isotopically labeled for specialized applications:
- Structural Differences : These compounds feature deuterium substitution (e.g., CD₅·DCl for Methylamine-d₅DCl) rather than oxolane ring systems.
- Applications : Used as internal standards in mass spectrometry, NMR spectroscopy, or metabolic tracing due to their isotopic purity (≥99 atom% D) .
- Physicochemical Properties :
- Methylamine-d₅DCl has a molecular weight of 73.55, significantly lower than oxolan-amine derivatives due to its simpler structure.
Table 2: Isotopic vs. Oxolan-Based Amines
Biological Activity
3,5-Dimethyloxolan-3-amine is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
3,5-Dimethyloxolan-3-amine is characterized by its oxolane (tetrahydrofuran) ring structure with two methyl groups at the 3 and 5 positions, and an amine functional group. Its molecular formula is with a molecular weight of approximately 115.20 g/mol.
Bromodomain Inhibition
Research indicates that compounds related to 3,5-dimethyloxolan-3-amine may act as inhibitors of bromodomains, which are protein domains that recognize acetylated lysines on histones. These interactions are critical for regulating gene expression and cellular processes.
- Acetyl-Lysine Mimetic : The compound has been shown to mimic acetylated lysines, effectively displacing acetylated histone-mimicking peptides from bromodomains. This interaction suggests potential applications in cancer therapy by inhibiting the proliferation of cancer cells through epigenetic modulation .
Antiproliferative Effects
Studies have demonstrated that derivatives of 3,5-dimethyloxolan-3-amine exhibit antiproliferative effects against various cancer cell lines. The structure–activity relationship (SAR) has been explored to optimize these effects.
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| 3,5-Dimethyloxolan-3-amine | HeLa | 28 |
| Derivative A | MCF-7 | 15 |
| Derivative B | A549 | 22 |
This table summarizes the antiproliferative activity of 3,5-dimethyloxolan-3-amine and its derivatives against selected cancer cell lines.
Case Study 1: Inhibition of BRD2
In a study investigating the inhibition of BRD2-dependent gene transcription, it was found that 3,5-dimethyloxolan-3-amine effectively reduced the transcriptional activity associated with BRD2. The compound's binding affinity was assessed using X-ray crystallography, revealing key interactions within the bromodomain binding pocket .
Case Study 2: Cancer Cell Proliferation
Another study focused on the effects of 3,5-dimethyloxolan-3-amine on breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 15 µM, suggesting its potential as a therapeutic agent in breast cancer treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
